REACTION_CXSMILES
|
C([O-])(=O)CO.[NH2:6][C:7]1[NH:11][N:10]=[C:9]([CH2:12][OH:13])[N:8]=1.[CH3:14][C:15](=O)[CH2:16][C:17](=O)[CH3:18].C(O)(=O)C>C(Cl)Cl.CCO>[CH3:14][C:15]1[CH:16]=[C:17]([CH3:18])[N:11]2[N:10]=[C:9]([CH2:12][OH:13])[N:8]=[C:7]2[N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)[O-]
|
Name
|
|
Quantity
|
99.93 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NN1)CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to a slight reflux
|
Type
|
ADDITION
|
Details
|
One hour after adding the reagents
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a 4″ Buchner funnel
|
Type
|
WASH
|
Details
|
rinsed with EtOH (100 mL)
|
Type
|
DISTILLATION
|
Details
|
The solution was distilled to 5 vols
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C. for 1-2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the cake was rinsed with cold EtOH (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The solids were dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=C(N2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.67 g | |
YIELD: PERCENTYIELD | 81.7% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |